alpha-Conotoxin sia

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

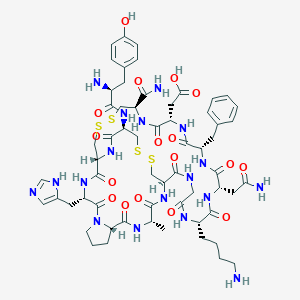

The compound alpha-Conotoxin sia is a peptide consisting of 13 amino acids. This peptide sequence includes tyrosine, cysteine, histidine, proline, alanine, glycine, lysine, asparagine, phenylalanine, and aspartic acid. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like alpha-Conotoxin sia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Analyse Chemischer Reaktionen

Table 1: Key Amino Acid Substitutions and Effects

-

The D12K substitution introduces a positive charge, significantly enhancing affinity for both high- and low-affinity sites in Torpedo californica nAChR .

-

Pro9 → Arg9 in SIA analogs mimics α-conotoxin GI's selectivity, enabling preferential binding to the αγ agonist site over αδ .

Disulfide Bond Connectivity and Folding

Alpha-conotoxin SIA adopts a globular disulfide framework ("C1–C3, C2–C4"), common to α-conotoxins. Alterations in disulfide connectivity impact function:

Table 2: Disulfide Bond Variants and Activity

| Variant | Disulfide Connectivity | IC₅₀ (nM) for Muscle nAChR | Source |

|---|---|---|---|

| Wild-type SIA | C1–C3, C2–C4 | 0.5–2.0 | |

| Engineered analogs | C1–C4, C2–C3 | 10-fold ↓ potency |

-

Disulfide scrambling in analogs (e.g., C1–C4 connectivity) reduces potency due to altered loop conformation .

-

Correct folding in 0.1 mM ammonium acetate buffer yields >95% purity, confirmed via HPLC and MALDI-TOF .

Functional Interactions with nAChRs

This compound targets both muscle-type (α1β1γδ) and neuronal (α7) nAChRs. Key findings include:

Table 3: Binding Affinities for nAChR Subtypes

| nAChR Subtype | IC₅₀ (nM) | Selectivity vs. Wild-Type | Source |

|---|---|---|---|

| Torpedo αγ site | 0.3 | 50-fold ↑ over αδ site | |

| Mouse αγ interface | 1.2 | Non-selective | |

| Lymnaea neurons | 5.8 | 50-fold ↑ with D14K mutation |

-

Charge-driven interactions : The C-terminal Lys in [A10L,D14K]PnIA (a related analog) enhances blockade of α7 nAChRs by interacting with negatively charged receptor residues .

-

Hydrogen bonding : Slowly exchanging amide protons in SIA (e.g., Thr11, Tyr20) stabilize receptor binding via hydrogen bonds .

Stability Enhancements

Chemical modifications to improve stability include:

Wissenschaftliche Forschungsanwendungen

Introduction to Alpha-Conotoxin SIA

This compound, derived from the venom of the cone snail species Conus striatus, is a member of the alpha-conotoxin family, which are small peptides known for their ability to selectively bind to nicotinic acetylcholine receptors (nAChRs). This compound has garnered interest in pharmacological research due to its potential applications in treating various neurological disorders and pain management.

Nicotinic Acetylcholine Receptor Modulation

Alpha-conotoxins, including SIA, serve as valuable pharmacological probes for studying nAChRs. They exhibit varying affinities for different receptor subtypes, making them essential tools in neuropharmacology. For instance, this compound has demonstrated selectivity for the Torpedo nAChR, with implications for understanding receptor function and drug design .

Pain Management

Research indicates that alpha-conotoxins can influence pain pathways by modulating nAChR activity. This compound's ability to inhibit specific nAChR subtypes suggests its potential as a therapeutic agent for chronic pain conditions. Its low toxicity profile compared to other conotoxins further enhances its appeal as a candidate for pain management therapies .

Neuroprotective Effects

Studies have shown that certain conotoxins possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and epilepsy. This compound's interaction with nAChRs may play a role in protecting neuronal cells from excitotoxic damage, thus offering a novel approach to neuroprotection .

Addiction Treatment

Given the role of nAChRs in nicotine addiction, this compound may be explored as a therapeutic option for smoking cessation and other forms of addiction. By selectively targeting specific nAChR subtypes involved in nicotine dependence, it could help mitigate withdrawal symptoms and cravings .

Structure-Activity Relationship

The pharmacological efficacy of this compound is closely related to its structural characteristics. The presence of specific amino acid residues influences its binding affinity and selectivity towards nAChRs. For example, modifications that enhance positive charge have been shown to improve receptor binding and potency .

Key Structural Features:

- Cysteine Residues : The presence of multiple cysteine residues allows for the formation of disulfide bonds, which are critical for maintaining the structural integrity and biological activity of the peptide.

- Loop Structures : The arrangement of loops within the peptide contributes to its specificity towards different nAChR subtypes .

Case Study 1: Pain Management Trials

In a clinical study examining the effects of this compound on neuropathic pain models, researchers observed significant reductions in pain response compared to control groups. The results indicated that SIA's selective inhibition of nAChRs involved in pain signaling pathways could provide a new avenue for chronic pain relief.

Case Study 2: Neuroprotective Studies

Another study focused on the neuroprotective effects of this compound in models of excitotoxicity. The findings suggested that treatment with SIA significantly reduced neuronal death and preserved synaptic function, highlighting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Wirkmechanismus

The mechanism of action of peptides like alpha-Conotoxin sia depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved can vary widely, including signal transduction, immune response, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

alpha-Conotoxin sia: can be compared to other peptides with similar sequences or structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its specific sequence and the presence of multiple cysteine residues, which can form disulfide bonds, contributing to its stability and biological activity.

Eigenschaften

CAS-Nummer |

135190-31-7 |

|---|---|

Molekularformel |

C60H82N18O17S4 |

Molekulargewicht |

1455.7 g/mol |

IUPAC-Name |

2-[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-43-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-10-(2-amino-2-oxoethyl)-13-benzyl-19-carbamoyl-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-16-yl]acetic acid |

InChI |

InChI=1S/C60H82N18O17S4/c1-30-50(85)75-42-26-97-99-27-43(76-51(86)35(62)18-32-12-14-34(79)15-13-32)58(93)77-44(57(92)73-40(20-33-23-65-29-67-33)60(95)78-17-7-11-45(78)59(94)68-30)28-98-96-25-41(49(64)84)74-56(91)39(22-48(82)83)72-54(89)37(19-31-8-3-2-4-9-31)70-55(90)38(21-46(63)80)71-53(88)36(10-5-6-16-61)69-47(81)24-66-52(42)87/h2-4,8-9,12-15,23,29-30,35-45,79H,5-7,10-11,16-22,24-28,61-62H2,1H3,(H2,63,80)(H2,64,84)(H,65,67)(H,66,87)(H,68,94)(H,69,81)(H,70,90)(H,71,88)(H,72,89)(H,73,92)(H,74,91)(H,75,85)(H,76,86)(H,77,93)(H,82,83)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI-Schlüssel |

AABGBLUUWZOOHU-NHONWNSMSA-N |

SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Kanonische SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC(=O)O)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CC6=CC=C(C=C6)O)N |

Sequenz |

YCCHPACGKNFDC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.